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Compound of Interest

Compound Name:
2,4-Dimethylpiperazine-1-carbonyl

chloride

Cat. No.: B13304538

Get Quote

Introduction & Chemical Identity
2,4-Dimethylpiperazine-1-carbonyl chloride (CAS: 1699085-88-5) is a carbamoyl chloride

derivative of piperazine.[1] It serves as a "hard" electrophile, enabling the introduction of the

2,4-dimethylpiperazine-1-carbonyl moiety into nucleophilic substrates (amines, alcohols, thiols)

to form ureas, carbamates, and thiocarbamates.

Its structural uniqueness lies in the steric environment provided by the C2-methyl group

adjacent to the reactive center, which influences both the stability of the chloride and the

stereoselectivity of subsequent nucleophilic substitutions.

Chemical Data Summary[1][2][3][4][5][6][7][8][9][10][11]
[12]
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Property Data

IUPAC Name 2,4-Dimethylpiperazine-1-carbonyl chloride

CAS Number 1699085-88-5

Molecular Formula

C

H

ClN

O

Molecular Weight 176.64 g/mol

Physical State White solid or viscous oil (purity dependent)

Solubility
Soluble in DCM, THF, EtOAc; reacts with

water/alcohols

Stability
Moisture sensitive; hydrolyzes to corresponding

amine and HCl

Synthesis Strategy: The Triphosgene Route
While historical protocols utilize phosgene gas, modern laboratory standards prioritize

Triphosgene (Bis(trichloromethyl) carbonate) due to its solid state, stoichiometric precision, and

enhanced safety profile.

Mechanistic Pathway
The synthesis proceeds via the nucleophilic attack of the secondary amine of 1,3-

dimethylpiperazine (the precursor) onto the electrophilic carbonyl of triphosgene. This

generates a reactive intermediate that eliminates chloride ions, ultimately yielding the

carbamoyl chloride.

Critical Consideration: The starting material, 1,3-dimethylpiperazine, possesses one secondary

amine (N1) and one tertiary amine (N4). The reaction is regioselective for the secondary amine.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13304538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,3-Dimethylpiperazine
(Secondary Amine)

Intermediate
Complex

+ Reagent
 in DCM, 0°C

Triphosgene
(0.35 eq)

Base Scavenger
(DIPEA or Et3N)

Scavenges HCl

2,4-Dimethylpiperazine-
1-carbonyl chlorideElimination

Byproducts
(R3NH+ Cl-)

Click to download full resolution via product page

Figure 1: Reaction pathway for the conversion of 1,3-dimethylpiperazine to its carbamoyl

chloride derivative using triphosgene.

Detailed Experimental Protocol
Safety Warning: Carbamoyl chlorides are lachrymators and potential carcinogens. Triphosgene

liberates phosgene upon decomposition. All operations must be performed in a well-ventilated

fume hood.

Materials
Substrate: 1,3-Dimethylpiperazine (1.0 equiv)

Reagent: Triphosgene (0.4 equiv) — Slight excess ensures complete conversion.

Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
Preparation (0 min):

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas

(N

or Ar) inlet.
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Dissolve Triphosgene (0.4 eq) in anhydrous DCM (concentration ~0.2 M). Cool this

solution to 0°C using an ice bath.

Addition (0–30 min):

In a separate vessel, dissolve 1,3-Dimethylpiperazine (1.0 eq) and DIPEA (1.2 eq) in

anhydrous DCM.

Crucial Step: Add the amine/base solution dropwise to the cold triphosgene solution over

30 minutes.

Reasoning: Adding the amine to the triphosgene (inverse addition) maintains an excess of

the electrophile, preventing the formation of the symmetric urea byproduct (R-NH-CO-NH-

R).

Reaction (30 min – 2 hrs):

Allow the mixture to warm naturally to room temperature (20–25°C).

Monitor reaction progress via TLC (stain with Ninhydrin; starting amine stains, product

does not) or LC-MS (aliquot quenched in MeOH to form methyl carbamate).

Workup:

Quench the reaction carefully with cold saturated aqueous NaHCO

.

Extract the aqueous layer with DCM (3 x).

Combine organic layers and wash with brine.

Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure at <40°C.

Purification:
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The crude product is often pure enough (>95%) for subsequent steps.

If necessary, purify via rapid filtration through a short pad of silica gel (eluting with

Hexane/EtOAc) or recrystallization from cold ether/hexane if solid. Avoid silica columns

with high residence time as hydrolysis may occur.

Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following

parameters.

Spectroscopic Data
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Technique Expected Signals / Diagnostic Features

H NMR (CDCl

)

3.0–4.5 ppm: Multiplets corresponding to the

piperazine ring protons adjacent to the carbonyl.

2.3 ppm: Singlet (3H) for

-Methyl.

1.1 ppm: Doublet (3H) for

-Methyl.Note: Rotamers may cause peak

broadening.

C NMR

~149 ppm: Carbonyl (

=O) carbon (Diagnostic).

~40–60 ppm: Piperazine ring carbons and

-Methyl.

~15–20 ppm:

-Methyl group.

LC-MS (ESI+)

m/z 177.1 [M+H]

: Observe the characteristic chlorine isotope

pattern (

Cl/

Cl ratio of 3:1).

IR Spectroscopy

1720–1740 cm

: Strong Carbonyl (

=O) stretch.

Quality Control Check
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Hydrolysis Check: A significant peak at m/z 159 (corresponding to the carbamic acid or loss

of Cl) or m/z 115 (starting amine) in MS indicates decomposition.

Urea Formation: A mass peak at [2

MW - Cl

- CO] indicates dimerization (urea formation), suggesting the addition rate was too fast or the
stoichiometry was incorrect.

Applications in Drug Development
This scaffold is a versatile building block. The high reactivity of the acyl chloride allows for the

rapid generation of libraries:

Urea Synthesis: Reaction with primary/secondary amines to form 1,4-disubstituted

piperazine ureas.

Carbamate Synthesis: Reaction with alcohols (often requiring NaH activation) to form

carbamates.

Friedel-Crafts Acylation: In rare cases, used to acylate electron-rich aromatics (e.g., indoles)

in the presence of Lewis acids (AlCl

).

Application Workflow
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Downstream Transformations
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Figure 2: Common downstream applications of the 2,4-dimethylpiperazine-1-carbonyl
chloride scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b13304538/docs?utm_src=pdf-body-img#technical-guide-synthesis-and-characterization-of-2-4-dimethylpiperazine-1-carbonyl-chloride
https://www.benchchem.com/product/b13304538/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-2-4-dimethylpiperazine-1-carbonyl-chloride
https://www.benchchem.com/product/b13304538/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-2-4-dimethylpiperazine-1-carbonyl-chloride
https://pubs.acs.org/doi/10.1021/acs.orglett.9b01959
https://chemazone.com/info?ID=130.361.180
https://www.benchchem.com/product/b13304538/docs?utm_src=pdf-body#technical-guide-synthesis-and-characterization-of-2-4-dimethylpiperazine-1-carbonyl-chloride
https://chemazone.com/info?ID=130.361.180
https://www.chemazone.com/
https://www.benchchem.com/product/b13304538?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13304538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 1503471-32-6|4-(2-Methylpropyl)piperazine-1-carbonyl chloride|BLD Pharm
[bldpharm.com]

2. chemazone.com [chemazone.com]

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2,4-
Dimethylpiperazine-1-carbonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13304538/docs#technical-guide-synthesis-and-
characterization-of-2-4-dimethylpiperazine-1-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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